molecular formula C12H8FN5S B11071133 4-(4-fluorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

4-(4-fluorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11071133
M. Wt: 273.29 g/mol
InChI Key: LGMKTEZKAOAFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-ylhydrosulfide is a chemical compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-ylhydrosulfide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic substitution reactions using fluorobenzene derivatives.

    Attachment of the Pyrazinyl Group: The pyrazinyl group can be attached through coupling reactions involving pyrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-ylhydrosulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Fluorophenyl)-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-ylhydrosulfide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-ylhydrosulfide
  • 4-(4-Bromophenyl)-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-ylhydrosulfide
  • 4-(4-Methylphenyl)-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-ylhydrosulfide

Uniqueness

4-(4-Fluorophenyl)-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased lipophilicity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H8FN5S

Molecular Weight

273.29 g/mol

IUPAC Name

4-(4-fluorophenyl)-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H8FN5S/c13-8-1-3-9(4-2-8)18-11(16-17-12(18)19)10-7-14-5-6-15-10/h1-7H,(H,17,19)

InChI Key

LGMKTEZKAOAFLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=NNC2=S)C3=NC=CN=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.